molecular formula C41H38N2O2P2 B12951456 (6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine

(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine

Cat. No.: B12951456
M. Wt: 652.7 g/mol
InChI Key: XHUZDVPTWSANRY-FIRIVFDPSA-N
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Description

(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a dibenzo[dioxonine] core with diphenylphosphanyl groups, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine typically involves multi-step organic reactions. The starting materials often include dibenzo[dioxonine] derivatives and diphenylphosphanyl reagents. The reaction conditions usually require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and catalysts such as palladium or nickel complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogenated derivatives, potassium carbonate, dimethylformamide as solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of (6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine involves its interaction with molecular targets such as enzymes or receptors. The diphenylphosphanyl groups can coordinate with metal ions, forming stable complexes that modulate the activity of the target molecules. This coordination can alter the conformation and function of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine is unique due to its specific structure, which allows for versatile coordination with metal ions and its potential applications in various scientific fields. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.

Properties

Molecular Formula

C41H38N2O2P2

Molecular Weight

652.7 g/mol

IUPAC Name

(9R,11R)-3-N,17-N-bis(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaene-3,17-diamine

InChI

InChI=1S/C41H38N2O2P2/c1-30-29-31(2)45-39-28-16-26-37(43-47(34-21-11-5-12-22-34)35-23-13-6-14-24-35)41(39)40-36(25-15-27-38(40)44-30)42-46(32-17-7-3-8-18-32)33-19-9-4-10-20-33/h3-28,30-31,42-43H,29H2,1-2H3/t30-,31-/m1/s1

InChI Key

XHUZDVPTWSANRY-FIRIVFDPSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC2=CC=CC(=C2C3=C(C=CC=C3O1)NP(C4=CC=CC=C4)C5=CC=CC=C5)NP(C6=CC=CC=C6)C7=CC=CC=C7)C

Canonical SMILES

CC1CC(OC2=CC=CC(=C2C3=C(C=CC=C3O1)NP(C4=CC=CC=C4)C5=CC=CC=C5)NP(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

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